6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide
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Overview
Description
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide is an organic compound known for its unique chemical structure and properties. It is a derivative of dibenzo[b,e]thiepine, a compound extensively used in medicinal chemistry, particularly in the development of antidepressant drugs
Preparation Methods
The preparation of 6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide involves several synthetic routes. One common method is the reaction of dibenzo[b,e]thiepine derivatives with amines. The specific reaction conditions and steps can vary depending on the desired product and the starting materials used . Industrial production methods often involve multistep synthesis processes, starting from readily available precursors and employing various catalysts and reagents to achieve the final product .
Chemical Reactions Analysis
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield dihydro derivatives .
Scientific Research Applications
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral properties, particularly against dengue virus . In medicine, derivatives of this compound have been explored for their antidepressant and antipsychotic effects . Additionally, it has applications in the electronics industry as a material for copper foil etching and in the production of electronic devices .
Mechanism of Action
The mechanism of action of 6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the dengue virus helicase, thereby preventing viral replication . Additionally, it can act as an antagonist to dopamine receptors, which is relevant to its potential antidepressant and antipsychotic effects . The exact mechanism can vary depending on the specific derivative and its chemical structure.
Comparison with Similar Compounds
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide can be compared with other similar compounds such as 6,11-dihydrodibenzo[b,e]thiepin-11-amine and 6,11-dihydrodibenzo[b,e]thiepin-11-one . These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
50741-66-7 |
---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H2,16,17) |
InChI Key |
KWMIYIVKXATREY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Origin of Product |
United States |
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